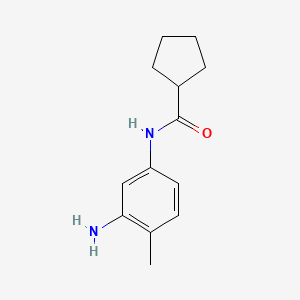

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-6-7-11(8-12(9)14)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPHTEQXHFKRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589818 | |

| Record name | N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946690-42-2 | |

| Record name | N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide involves the coupling reaction between benzylamine and 3-amino-4-methylbenzoic acid. The reaction typically occurs in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis methods are often employed. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The use of solvents like acetonitrile (MeCN) is common in these processes due to their ability to dissolve both reactants and products efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) can be used under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Phenyl-Substituted Cyclopentanecarboxamides

Evidence from the International Journal of Molecular Sciences (2014) highlights analogs with varying aryl substituents:

Key Findings :

- The 4-methylphenyl analog (2b) shows a lower melting point (120°C) compared to the unsubstituted phenyl derivative (166°C), likely due to reduced crystallinity from steric hindrance.

- The 4-methoxy analog (2c) exhibits the lowest yield (50%), suggesting synthetic challenges with electron-donating groups .

Hydrazine-Carbonothioyl Cyclopentanecarboxamides

Bioorganic Chemistry (2021) reports derivatives with hydrazine-carbonothioyl modifications:

Key Findings :

Adamantyl-Functionalized Analogs

A study comparing adamantyl derivatives (Polycyclic group optimization, 2021) reveals:

Cyclopropane Analogs

N-(3-Amino-4-methylphenyl)cyclopropanecarboxamide (CAS: 1016721-13-3) differs by replacing the cyclopentane with a cyclopropane ring:

Fentanyl-Related Derivatives

Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide) shares the cyclopentanecarboxamide core but includes a piperidinyl-phenethyl pharmacophore:

- Regulatory status : Controlled under narcotics laws due to opioid activity .

- Key difference : The piperidine moiety confers μ-opioid receptor affinity, absent in the target compound.

Data Tables for Key Comparisons

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP | Melting Point (°C) | Yield |

|---|---|---|---|---|

| Target Compound | 218 | 1.86 | N/A | N/A |

| 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide | 218* | ~2.0 | 120 | 85% |

| N-Benzoylhydrazine-1C-thioyl... | 295 | 2.5 | 193–195 | 66% |

| Cyclopentyl Fentanyl | 380 | 4.1 | N/A | N/A |

*Estimated based on structural similarity.

Biological Activity

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 218.3 g/mol. Its structure features a cyclopentanecarboxamide backbone with an amino group and a methylphenyl substituent, which contribute to its unique reactivity and biological activity.

Antimicrobial and Anticancer Properties

Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. It has been investigated for its ability to inhibit the growth of various pathogens and cancer cell lines. The compound's mechanism may involve interactions with specific biological targets, modulating their activity to exert therapeutic effects.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly in pathways relevant to disease treatment. It may inhibit enzymes involved in metabolic processes, suggesting applications in treating conditions such as cancer and inflammation .

The mechanism of action for this compound involves:

- Hydrogen Bond Formation : The amino group can form hydrogen bonds with active sites on enzymes or receptors, influencing their conformation and activity.

- Binding Interactions : Interaction studies suggest that the compound binds to various biological macromolecules, including proteins and nucleic acids, which may alter their function and lead to desired biological effects.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Amino-4-methylphenyl)benzamide | Benzamide structure | Moderate enzyme inhibition |

| N-(3-Amino-4-methylphenyl)cyclohexanecarboxamide | Cyclohexane ring | Anticancer properties |

| N-(3-Amino-4-methylphenyl)cycloheptanecarboxamide | Cycloheptane ring | Limited biological data |

This compound stands out due to its cyclopentanecarboxamide moiety, which imparts distinct chemical properties that may enhance its interaction with biological targets compared to the other compounds listed.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed that the compound inhibited the growth of Gram-positive bacteria at concentrations as low as 50 µg/mL, demonstrating significant potential as an antimicrobial agent.

Study 2: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound reduced cell viability by 60% at a concentration of 25 µM after 48 hours of treatment. This suggests that the compound may interfere with cellular proliferation pathways.

Q & A

Q. What are the standard synthetic routes for N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via coupling reactions between cyclopentanecarboxylic acid derivatives and substituted anilines. Acylhydrazine intermediates (e.g., hydrazine-1-carbonothioyl derivatives) are often used, with yields ranging from 53% to 66% depending on precursors and reaction parameters. Optimization involves:

- Precursor selection : Use of benzoylhydrazine or phenoxyacetylhydrazine for stable intermediates .

- Temperature control : Reactions typically proceed at 80–100°C under reflux conditions .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol .

Q. How can the structural identity and purity of this compound be validated experimentally?

Methodological Answer:

- Spectroscopic analysis :

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 71.53%, H: 8.33%, N: 12.83%) .

Q. What crystallographic tools are recommended for determining the 3D structure of cyclopentanecarboxamide derivatives?

Methodological Answer:

- SHELX suite : SHELXL for refinement and SHELXS/SHELXD for structure solution, particularly for small-molecule crystallography. The software handles twinned data and high-resolution structures effectively .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and triclinic crystal systems (e.g., space group P1) with unit cell parameters a = 11.3 Å, b = 12.3 Å, c = 20.8 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data for cyclopentanecarboxamide derivatives?

Methodological Answer:

- Reaction monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation.

- Byproduct analysis : Characterize side products (e.g., unreacted hydrazine) via HPLC with UV detection at 254 nm .

- Statistical optimization : Apply factorial design to test variables (e.g., solvent polarity, stoichiometry) .

Q. What computational methods are suitable for modeling the physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the amide bond (C-N: ~85 kcal/mol) and aromatic C-H bonds (~110 kcal/mol) .

- Molecular dynamics : Simulate solubility in DMSO or water using logP values (experimental logP ≈ 2.1) .

- Topological polar surface area (TPSA) : Predict membrane permeability (TPSA ≈ 46.2 Ų) .

Q. How can the metabolic stability of this compound be assessed in preclinical studies?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .

- Metabolite identification : Look for hydroxylation at the cyclopentane ring or N-demethylation using high-resolution mass spectrometry (HRMS) .

Q. What strategies are effective for detecting trace impurities in cyclopentanecarboxamide-based pharmaceuticals?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Detect impurities at 220 nm (e.g., 1-(pentanoylamino) derivatives) .

- Valve-switching LC-MS : Eliminate matrix interference by diverting early eluting salts, enhancing sensitivity for low-abundance impurities .

Q. How does the compound’s structural similarity to controlled substances (e.g., cyclopentylfentanyl) impact regulatory compliance in pharmacological studies?

Methodological Answer:

- Structural differentiation : Highlight key differences (e.g., absence of a piperidinyl group in this compound) via X-ray crystallography .

- Documentation : Maintain detailed synthetic pathways and analytical data to demonstrate non-opioid activity to regulatory bodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.